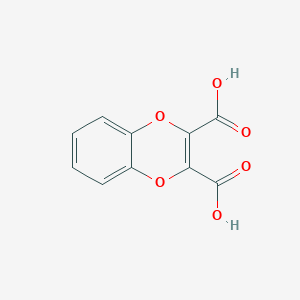

1,4-Benzodioxin-2,3-dicarboxylic acid

Description

Properties

Molecular Formula |

C10H6O6 |

|---|---|

Molecular Weight |

222.15 g/mol |

IUPAC Name |

1,4-benzodioxine-2,3-dicarboxylic acid |

InChI |

InChI=1S/C10H6O6/c11-9(12)7-8(10(13)14)16-6-4-2-1-3-5(6)15-7/h1-4H,(H,11,12)(H,13,14) |

InChI Key |

DRVWQGVLMRLICO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)OC(=C(O2)C(=O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of 1,4-Benzodioxin-2,3-dicarboxylic Acid and Analogs

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Applications |

|---|---|---|---|---|

| 1,4-Benzodioxin-2,3-dicarboxylic acid | C₁₀H₆O₆ | 222.15 g/mol | Dicarboxylic acids | Polymers, MOFs, pharmaceuticals |

| Terephthalic acid | C₈H₆O₄ | 166.13 g/mol | Dicarboxylic acids | PET, polyesters |

| Itaconic acid | C₅H₆O₄ | 130.10 g/mol | α,β-unsaturated acids | Resins, bioplastics |

| Benzo[b]furan-2,3-dicarboxylic acid | C₁₀H₆O₅ | 206.15 g/mol | Dicarboxylic acids | Cocrystal engineering |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4-benzodioxin-2,3-dicarboxylic acid, and how can purity be optimized?

- Methodology :

- Step 1 : Start with a bicyclic precursor (e.g., 1,4-benzodioxin derivatives) and introduce carboxylic acid groups via carboxylation using polyphosphoric acid (PPA) or metal-catalyzed oxidation .

- Step 2 : Purify via recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography. Monitor purity using HPLC with UV detection (λ = 210–260 nm) .

- Step 3 : Optimize reaction conditions (temperature: 80–120°C; inert atmosphere) to minimize side products like decarboxylated derivatives .

Q. What analytical techniques are critical for characterizing 1,4-benzodioxin-2,3-dicarboxylic acid?

- Methodology :

- Structural Confirmation : Use single-crystal X-ray diffraction for absolute configuration determination. Complementary techniques include FT-IR (carboxylic O-H stretch: 2500–3300 cm⁻¹) and NMR (¹³C for carbonyl carbons: ~170 ppm) .

- Purity Assessment : Employ high-resolution mass spectrometry (HRMS) and elemental analysis (C, H, O within ±0.3% theoretical) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodology :

- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M NaOH/HCl at 25–60°C). Monitor decomposition via UV-Vis spectroscopy (λ = 270 nm for benzodioxin backbone) .

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition onset temperatures (expected >200°C for aromatic dicarboxylic acids) .

Q. What safety protocols are essential when handling 1,4-benzodioxin-2,3-dicarboxylic acid?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can 1,4-benzodioxin-2,3-dicarboxylic acid be utilized as a linker in metal-organic frameworks (MOFs)?

- Methodology :

- MOF Design : Combine with metal nodes (e.g., Zn²⁺, Cd²⁺) via solvothermal synthesis (DMF/water, 100°C, 24h). Characterize porosity via N₂ adsorption at 77 K (BET surface area >500 m²/g) .

- Functionalization : Post-synthetic modification (PSM) with chiral amines or redox-active groups to enhance catalytic or adsorption properties .

Q. What computational methods are suitable for predicting the compound’s electronic properties and reactivity?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict redox behavior .

- Molecular Dynamics (MD) : Simulate interactions in solvent environments (e.g., water/DMSO) to guide solubility studies .

Q. How can enantioselective catalysis be achieved using derivatives of this compound?

- Methodology :

- Chiral MOFs : Synthesize homochiral frameworks by incorporating enantiopure ligands (e.g., L-proline derivatives). Test asymmetric catalysis (e.g., ketone reduction) with ee% >90% via chiral GC .

- Kinetic Resolution : Use immobilized derivatives on silica supports for selective substrate binding .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting adsorption capacities in MOFs)?

- Methodology :

- Systematic Replication : Repeat synthesis under controlled conditions (e.g., humidity, precursor ratios). Validate with PXRD to confirm phase purity .

- Advanced Characterization : Use in-situ IR or synchrotron XAS to probe dynamic structural changes during adsorption .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.